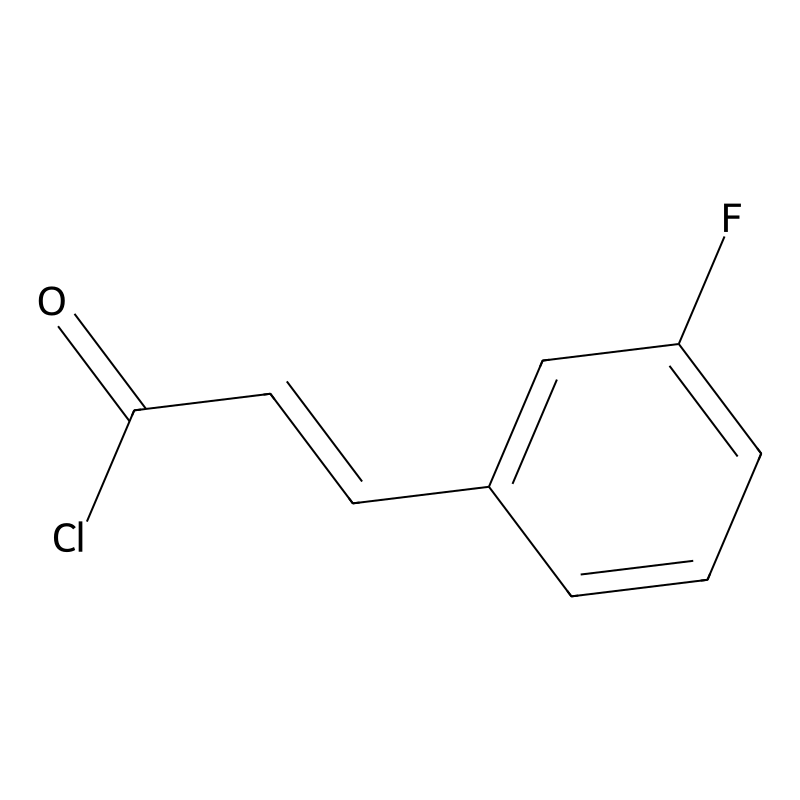

3-Fluorocinnamoyl chloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Isomeric SMILES

Synthesis of Fluorinated Molecules

-Fluorocinnamoyl chloride is a chemical reagent used in organic synthesis for the introduction of a fluorinated cinnamoyl group (C6H4-CH=CH-CO-) into other molecules. This functional group can be useful in modifying the biological properties of molecules, such as pharmaceuticals or agrochemicals.

Studies have shown that incorporating fluorine atoms into molecules can improve their potency, selectivity, and metabolic stability []. 3-Fluorocinnamoyl chloride can be a useful tool for researchers to explore these applications.

3-Fluorocinnamoyl chloride is an organic compound with the molecular formula C₉H₆ClFO. It features a cinnamoyl moiety substituted with a fluorine atom at the 3-position of the aromatic ring. This compound is characterized by its reactivity due to the presence of both a carbonyl group and a chlorine atom, making it a valuable intermediate in organic synthesis. The structure consists of a phenyl ring attached to an alkene and an acyl chloride functional group, which enhances its electrophilic properties, allowing it to participate in various

- Nucleophilic Acyl Substitution: The chlorine atom can be displaced by nucleophiles such as amines or alcohols, leading to the formation of amides or esters, respectively.

- Electrophilic Addition: The double bond in the cinnamoyl structure can react with electrophiles, facilitating various addition reactions.

- Solvolysis: In solvent reactions, such as those analyzed using the Grunwald-Winstein equation, 3-fluorocinnamoyl chloride can exhibit distinct rates of reaction based on solvent polarity and nucleophilicity .

Research indicates that compounds related to 3-fluorocinnamoyl chloride exhibit significant biological activity, particularly in anti-inflammatory and anticancer contexts. For instance, cinnamoyl derivatives have been studied for their potential to inhibit specific cancer cell lines and modulate inflammatory pathways. The presence of the fluorine atom may enhance these biological activities by increasing lipophilicity and altering interaction profiles with biological targets .

The synthesis of 3-fluorocinnamoyl chloride typically involves two main steps:

- Chlorination of Cinnamic Acid: Cinnamic acid is treated with thionyl chloride or phosphorus pentachloride to convert the carboxylic acid group into an acyl chloride.

- Fluorination: The resultant cinnamoyl chloride can then be fluorinated using reagents such as fluorine gas or other fluorinating agents under controlled conditions to introduce the fluorine atom at the desired position .

3-Fluorocinnamoyl chloride finds applications across various fields:

- Organic Synthesis: It serves as an important intermediate in the synthesis of pharmaceuticals and agrochemicals.

- Material Science: Used in the development of functional materials due to its reactive nature.

- Biochemical Research: Employed in studies exploring enzyme interactions and mechanisms due to its ability to modify biological molecules selectively .

Interaction studies involving 3-fluorocinnamoyl chloride have focused on its reactivity with biological macromolecules. These studies reveal how this compound can form adducts with proteins and nucleic acids, influencing their structure and function. Such interactions are crucial for understanding its potential therapeutic effects and mechanisms of action in biological systems .

Several compounds share structural similarities with 3-fluorocinnamoyl chloride, each exhibiting unique properties:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| Cinnamoyl Chloride | Similar acyl chloride structure | Lacks fluorine substitution; more reactive towards nucleophiles. |

| 4-Fluorocinnamoyl Chloride | Fluorine at para position | Different electronic effects compared to meta-substituted derivatives. |

| Cinnamic Acid | Carboxylic acid instead of acyl chloride | Less reactive; used primarily as a precursor in synthesis. |

| p-Nitrocinnamoyl Chloride | Nitro group at para position | Exhibits different reactivity due to electron-withdrawing effects. |

The uniqueness of 3-fluorocinnamoyl chloride lies in its specific substitution pattern, which influences both its chemical reactivity and biological activity compared to these similar compounds. The introduction of fluorine at the meta position alters electronic properties significantly, enhancing its potential applications in medicinal chemistry and materials science .